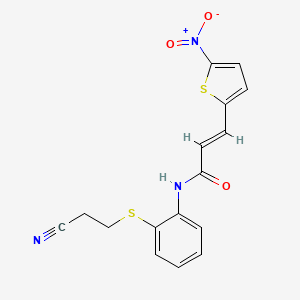

(E)-N-(2-((2-cyanoethyl)thio)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide

CAS No.: 477498-32-1

Cat. No.: VC6338492

Molecular Formula: C16H13N3O3S2

Molecular Weight: 359.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 477498-32-1 |

|---|---|

| Molecular Formula | C16H13N3O3S2 |

| Molecular Weight | 359.42 |

| IUPAC Name | (E)-N-[2-(2-cyanoethylsulfanyl)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide |

| Standard InChI | InChI=1S/C16H13N3O3S2/c17-10-3-11-23-14-5-2-1-4-13(14)18-15(20)8-6-12-7-9-16(24-12)19(21)22/h1-2,4-9H,3,11H2,(H,18,20)/b8-6+ |

| Standard InChI Key | WQNVTBKBSGCZFD-SOFGYWHQSA-N |

| SMILES | C1=CC=C(C(=C1)NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-])SCCC#N |

Introduction

(E)-N-(2-((2-Cyanoethyl)thio)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide is a synthetic organic compound with potential applications in medicinal chemistry and material science. This compound features a thiophene ring substituted with a nitro group, a cyanoethyl thio moiety, and an acrylamide functional group. These structural elements suggest its potential as a bioactive molecule, particularly in drug discovery.

Structural Features

The molecular structure of the compound can be described as follows:

-

Core Structure: Thiophene ring substituted at the 5-position with a nitro group.

-

Side Chains:

-

A phenyl group bearing a cyanoethyl thio substituent.

-

An acrylamide moiety attached via an (E)-configuration double bond.

-

These features confer the compound with unique electronic and steric properties, making it suitable for interactions with biological targets.

Synthesis

The synthesis of (E)-N-(2-((2-cyanoethyl)thio)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide typically involves:

-

Thioether Formation: Reaction of a thiophenol derivative with acrylonitrile to introduce the cyanoethyl thio group.

-

Coupling Reaction: Formation of the acrylamide moiety through condensation with an appropriate amine derivative.

-

Nitro Substitution: Introduction of the nitro group on the thiophene ring via electrophilic substitution.

The reaction conditions are optimized to maintain the (E)-configuration of the double bond, which is critical for its bioactivity.

Analytical Characterization

The structure and purity of this compound are confirmed using advanced spectroscopic techniques:

-

NMR Spectroscopy:

-

NMR reveals characteristic chemical shifts for aromatic protons, amide NH, and aliphatic protons of the cyanoethyl group.

-

NMR provides detailed information on carbon environments, confirming the presence of nitrile, thiophene, and amide carbons.

-

-

Mass Spectrometry (MS): Accurate mass determination confirms molecular weight.

-

Infrared Spectroscopy (IR): Shows key functional group vibrations such as C≡N stretch (~2200 cm) and N–H stretch (~3300 cm).

Biological Activity

Preliminary studies suggest that (E)-N-(2-((2-cyanoethyl)thio)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide exhibits promising biological activity:

-

Molecular Docking: Computational docking studies indicate strong binding affinity to enzymes such as 5-lipoxygenase (5-LOX), suggesting anti-inflammatory potential.

-

Binding energy: ~−9.0 kcal/mol.

-

Comparable to known inhibitors like licofelone.

-

-

Antimicrobial Properties: The nitrothiophene moiety may contribute to antibacterial or antifungal activity due to its electron-withdrawing nature.

Comparative Analysis

A comparison with structurally related compounds highlights its unique properties:

| Compound | Functional Groups | Binding Energy (kcal/mol) | Potential Applications |

|---|---|---|---|

| (E)-N-(2-((2-Cyanoethyl)thio)... | Nitrothiophene, acrylamide | −9.0 (5-LOX) | Anti-inflammatory |

| Celecoxib | Sulfonamide | −12.3 (COX-2) | Anti-inflammatory |

| Licofelone | Nitroaryl | −8.73 (5-LOX) | Anti-inflammatory |

This table underscores the compound's competitive binding energy compared to established drugs.

Applications and Future Directions

The structural features of this compound make it a candidate for:

-

Drug Discovery: As a lead molecule for developing anti-inflammatory agents targeting 5-lipoxygenase.

-

Material Science: Its electronic properties could be explored in organic semiconductors or dyes.

-

Further Optimization: Structural modifications could enhance its pharmacokinetics or reduce toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume